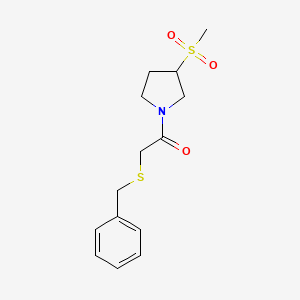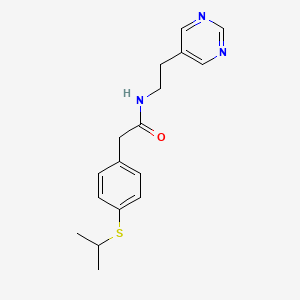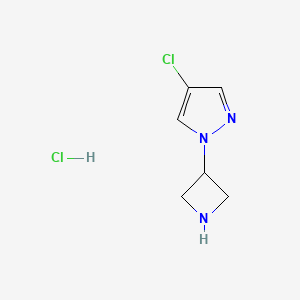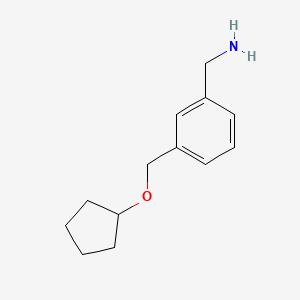![molecular formula C11H11FN2S B2800115 1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine CAS No. 1153070-05-3](/img/structure/B2800115.png)
1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine” is a complex organic molecule that contains a thiazole ring, a fluorophenyl group, and a methylamine group . Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen . The fluorophenyl group is a phenyl ring with a fluorine atom attached, and the methylamine group contains a nitrogen atom bonded to three hydrogen atoms and one methyl group .
Synthesis Analysis
While the exact synthesis process for this compound is not available, similar compounds are often synthesized through a series of reactions including nucleophilic substitution, condensation, and cyclization . The starting materials could include 4-fluorobenzaldehyde, thiosemicarbazide, and methylamine .Molecular Structure Analysis
The molecular structure of this compound would likely be planar due to the presence of the thiazole and phenyl rings. The fluorine atom on the phenyl ring would be expected to have a strong electronegative effect, pulling electron density towards itself and potentially influencing the reactivity of the compound .Chemical Reactions Analysis
The thiazole ring in this compound is aromatic and therefore relatively stable, but it can participate in various chemical reactions under certain conditions . The fluorophenyl group can undergo nucleophilic aromatic substitutionAplicaciones Científicas De Investigación
Synthesis and Chemical Properties
1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine, as a compound, has not been directly mentioned in the literature reviewed. However, the importance of related structures in chemical synthesis and the development of pharmaceuticals is well-documented, offering indirect insights into the potential applications and significance of this compound within scientific research.
Synthesis of Fluorinated Biphenyls : A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, highlights the relevance of fluorinated aromatic compounds in drug development. The synthesis process underscores the utility of such compounds in large-scale production despite challenges in synthesis and purification (Qiu et al., 2009).
Optoelectronic Materials : The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems, as found in some fluorescent molecules and electroluminescent materials, suggests the potential for compounds with similar structures to contribute to advancements in optoelectronics, highlighting the broad applicability of such molecular frameworks in scientific research (Lipunova et al., 2018).
Phosphorylated Derivatives : The synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, including thiazoles, illustrate the compound's potential role in creating biologically active molecules with varied applications, from insecticides to pharmaceuticals (Abdurakhmanova et al., 2018).
Neurochemical Research : Research into dopamine D2 receptor ligands for treating neuropsychiatric disorders, employing aromatic, cyclic amines, and lipophilic fragments, provides insight into the therapeutic potential of structurally related compounds in addressing conditions like schizophrenia and depression (Jůza et al., 2022).
Amyloid Imaging in Alzheimer's Disease : The development of amyloid imaging ligands for in vivo brain studies in Alzheimer's patients showcases the importance of specific molecular structures in diagnosing and understanding neurodegenerative diseases, suggesting related compounds might find applications in similar biomedical imaging techniques (Nordberg, 2007).
Propiedades
IUPAC Name |
1-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2S/c1-13-6-10-7-15-11(14-10)8-2-4-9(12)5-3-8/h2-5,7,13H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNWUYGIEFYQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CSC(=N1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(7-tert-butyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)-N-(2-chlorobenzyl)propanamide](/img/structure/B2800034.png)

![Methyl 2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2800037.png)


![N-(4-ethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2800043.png)



![2-[(1-Methylcyclopropyl)methyl-[1-(1,2,4-triazol-1-yl)propan-2-yl]amino]ethanesulfonyl fluoride](/img/structure/B2800051.png)

![5-Benzyl-2-({[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2800053.png)
![5-Bromo-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2800054.png)
![3-ethyl-N-(4-ethylphenyl)-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2800055.png)
